molecular formula C23H34N2O4S B024213 DAUDA CAS No. 73025-02-2

DAUDA

Numéro de catalogue: B024213
Numéro CAS: 73025-02-2
Poids moléculaire: 434.6 g/mol
Clé InChI: CEPGVMDMVJGHFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

11-(Dansylamino)undecanoic acid (DAUDA) is a fluorescent fatty acid (FA) probe widely employed to study lipid-protein interactions. Structurally, this compound consists of an 11-carbon acyl chain linked to a dansyl fluorophore, enabling real-time monitoring of ligand binding through polarity-dependent fluorescence shifts (λex = 345 nm, λem = 543 nm in free state) . Its utility stems from its ability to bind fatty acid-binding proteins (FABPs) and serum albumin with high specificity, displacing endogenous FAs while minimally perturbing protein structures . This compound exhibits a unique blue-shifted emission (Δλ ≈ 58 nm) upon entering apolar binding cavities, a property leveraged to characterize binding affinities, conformational changes, and ligand competition .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 11-(dansylamino)undécanoïque implique généralement les étapes suivantes :

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle du DAUDA ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction, l’utilisation de solvants et de réactifs de qualité industrielle, et l’utilisation de techniques de purification à grande échelle comme la cristallisation ou la chromatographie industrielle.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 11-(dansylamino)undécanoïque subit plusieurs types de réactions chimiques :

    Réactions de substitution : Le groupe dansyle peut participer à des réactions de substitution nucléophile.

    Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, en particulier au niveau de la chaîne d’acides gras.

Réactifs et conditions courants

    Substitution : Les réactifs courants comprennent les nucléophiles comme les amines ou les thiols, et les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO).

    Oxydation : Des oxydants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

    Réduction : Des réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés dansylés, tandis que l’oxydation et la réduction peuvent modifier la chaîne d’acides gras.

Applications de la recherche scientifique

L’acide 11-(dansylamino)undécanoïque a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Probing Fatty Acid Binding Sites

DAUDA has been extensively utilized to identify and characterize the binding sites of fatty acids on proteins. A notable study demonstrated that this compound can selectively displace fatty acids bound to HSA, allowing researchers to ascertain the affinity and localization of various long-chain fatty acids, monoacylglycerols, and lysophospholipids .

  • Binding Sites Identified :
    • Site 6 and 7 : this compound effectively binds to these sites on HSA, which are known as weak fatty acid binding sites.
    • Site 1 : Although this compound has been shown to interact with bilirubin binding sites, its effectiveness at Site 1 (typically a strong binding site for long-chain fatty acids) is less pronounced .

Drug Binding Studies

This compound's ability to fluoresce allows it to serve as a valuable tool in drug binding studies. It has been used to investigate the binding affinities of various drugs such as halothane, diflunisal, and ibuprofen at specific sites on HSA . The findings from these studies have implications for understanding drug delivery mechanisms and optimizing therapeutic strategies.

Structural Analysis of HSA Complexes

Research involving the crystal structure of HSA in complex with this compound has provided insights into how this probe interacts with protein structures. For example, a study reported that this compound does not significantly perturb the overall structure of HSA when bound at Sites 6 and 7; however, it does induce local conformational changes due to its larger dansyl group .

  • Key Findings :
    • The presence of this compound at FA6 site promotes a hydrogen bond formation with nearby residues, indicating a stable interaction.
    • The orientation of certain amino acids within HSA changes upon this compound binding, suggesting that this probe can influence protein dynamics.

Affinity Studies with Schistosoma Mansoni Proteins

This compound has also been employed to investigate the relative affinities of natural fatty acids for polymorphs of the Schistosoma mansoni Sm14 fatty acid-binding protein. This application highlights this compound's versatility beyond human proteins and its potential role in parasitology .

Data Tables

Application AreaSpecific Use CaseKey Findings
Fatty Acid BindingProbing interaction with HSAIdentified weak binding sites (6 & 7)
Drug Binding StudiesInvestigating drug affinities (e.g., ibuprofen)Revealed specific interactions at drug-binding sites
ParasitologyStudying Schistosoma mansoni fatty acid-binding proteinDetermined relative affinities for natural FAs

Mécanisme D'action

Le mécanisme par lequel l’acide 11-(dansylamino)undécanoïque exerce ses effets est principalement dû à son interaction avec les protéines de liaison aux acides gras. Lors de la liaison, le composé subit un changement dans ses spectres d’émission de fluorescence, qui peuvent être surveillés pour étudier l’affinité de liaison et la cinétique de l’interaction. Les cibles moléculaires comprennent diverses protéines de liaison aux acides gras, et les voies impliquées sont liées au métabolisme et au transport des lipides .

Comparaison Avec Des Composés Similaires

Structural and Functional Contrasts

DAUDA is distinguished from other fluorescent FA probes by its dansyl moiety and elongated carbon chain, enabling deep insertion into hydrophobic binding pockets. Key comparisons include:

Compound Structure Key Features Kd (µM) Applications
This compound 11-carbon chain + dansyl group High affinity for FA-binding sites 6/7 on HSA; displaces myristates 0.3 (hIFABP) FA-binding studies in FABPs, albumin, and lipocalins
ANS Anilinonaphthalene sulfonate Lower affinity; binds surface hydrophobic regions 31.3 (hIFABP) General hydrophobicity probing; less effective for deep FA cavities
cis-Parinaric Acid Polyunsaturated FA with intrinsic fluorescence No dansyl group; limited solvent sensitivity ~1.0 (rGp-FAR-1) Direct FA binding in lipocalins and membranes
C16-BODIPY BODIPY fluorophore + 16-carbon chain Binds distinct ZAG sites; unaffected by zinc Not reported Lipid trafficking studies; immune protein interactions

Binding Affinity and Selectivity

  • This compound vs. ANS : this compound exhibits 100-fold higher affinity for hIFABP (Kd = 0.3 µM) compared to ANS (Kd = 31.3 µM), attributed to its extended conformation and hydrogen bonding with residues like Trp82 and Arg106 .
  • This compound vs. Lysophospholipids : this compound competes with lysophosphatidic acid (lysoPA) for high-affinity albumin sites but shows negligible displacement by lysoPC/lysoPE, highlighting its specificity for FA-binding pockets .
  • This compound vs. C16-BODIPY : While this compound binds the α1-α2 groove of zinc α2 glycoprotein (ZAG), C16-BODIPY occupies a separate site, suggesting multiple lipid-binding regions in ZAG .

Spectral Properties

This compound’s dansyl group undergoes a larger blue shift (Δλ = 58 nm) upon binding to apolar sites compared to cis-parinaric acid (Δλ ≈ 30–40 nm), making it more sensitive to microenvironment polarity . For example, in tear lipocalin, this compound’s emission shifts to 485 nm, whereas rat liver FABP induces only a 496-nm shift .

Key Research Findings

Multi-Site Binding in FABP1 : this compound binds human liver FABP1 with two distinct affinities (Kd1 = 0.2 µM; Kd2 = 10.7 µM), forming ternary complexes with drugs like diclofenac . This contrasts with ANS, which detects only superficial binding .

HSA Site Specificity : Crystallography confirms this compound selectively occupies FA-binding sites 6 and 7 on human serum albumin (HSA), displacing myristates without perturbing overall protein structure .

Nematode Lipid Trafficking: this compound binds nematode FAR proteins (e.g., Hp-FAR-1) with nanomolar affinity, revealing conserved mechanisms for lipid acquisition in parasites .

Potassium Channel Blockade: this compound outperforms decanoic acid in blocking mosquito Kv2.1 channels (IC50 = 1.5 µM vs.

Advantages and Limitations

  • Advantages :
    • High sensitivity to binding-site polarity.
    • Minimal structural disruption to host proteins .
    • Compatible with competitive displacement assays .
  • Limitations: Cannot probe FA-binding site 1 on HSA (a bilirubin-binding region) . Dansyl fluorescence may interfere with tryptophan-based assays .

Activité Biologique

11-(Dansylamino) undecanoic acid (DAUDA) is a fluorescent fatty acid probe that has gained significant attention in biochemical research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its interactions with proteins, particularly human serum albumin (HSA) and zinc α2 glycoprotein (ZAG), as well as its utility in studying lipid binding and drug interactions.

Overview of this compound

This compound is a dansyl-type fluorophore characterized by its ability to fluoresce upon excitation. It is primarily used to investigate the binding sites and affinities of various fatty acids and lipids in biological systems. The compound's structure includes a long carbon chain that mimics natural fatty acids, making it an effective probe for studying lipid-protein interactions.

Binding Interactions with Human Serum Albumin (HSA)

This compound has been extensively studied for its binding properties with HSA, a major transport protein in human plasma. Research indicates that this compound selectively binds to specific fatty acid binding sites on HSA, particularly sites 6 and 7, which are considered weak binding sites for fatty acids.

Key Findings

  • Binding Affinity : this compound exhibits high affinity for HSA, with dissociation constants significantly lower than those observed for typical fatty acids like myristate. This suggests that this compound can effectively displace other fatty acids from these binding sites .
  • Structural Studies : X-ray crystallography has revealed that this compound does not significantly perturb the overall structure of HSA but induces local conformational changes. For instance, the presence of this compound at site 6 causes a hydrogen bond formation with Asp324, while at site 7, it prompts a rotation of His242 away from the Sudlow site I pocket .
  • Fluorescent Properties : The excitation and emission spectra of this compound allow researchers to monitor its binding dynamics in real-time, providing insights into the competitive binding with other ligands such as bilirubin .

Interaction with Zinc α2 Glycoprotein (ZAG)

Recent studies have highlighted this compound's role in interacting with ZAG, another important lipid-binding protein. Multi-wavelength analytical ultracentrifugation studies demonstrate that this compound competes with other lipids for binding to ZAG.

Important Observations

  • Binding Modes : this compound and C16-BODIPY (another fluorescent lipid probe) bind to overlapping yet distinct sites on ZAG. This suggests that ZAG can accommodate different lipid ligands simultaneously, which may influence its biological functions .
  • Mutagenesis Studies : Alanine scanning mutagenesis identified critical residues involved in this compound binding. Mutations at specific sites altered the binding affinity for C16-BODIPY but not for this compound, indicating differing interaction mechanisms between these probes .

Applications in Research

This compound's unique properties make it an invaluable tool in various research applications:

  • Lipid Binding Studies : Its ability to fluoresce upon binding allows for real-time monitoring of lipid-protein interactions.
  • Drug Discovery : By elucidating the binding dynamics of drugs to serum proteins, this compound aids in understanding pharmacokinetics and drug design.
  • Biochemical Assays : this compound can be utilized in assays to assess the displacement of endogenous ligands by exogenous compounds, providing insights into competitive inhibition mechanisms.

Data Summary

The following table summarizes key data from studies involving this compound:

ParameterValue
Binding Sites on HSAFA6, FA7
Binding Affinity (Kd)Significantly lower than myristate
Structural ImpactLocal perturbations observed
Fluorescence Emission Peaks345 nm (excitation), 543 nm (emission)
Binding Sites on ZAGOverlapping with C16-BODIPY

Case Studies

  • HSA Binding Study : A study investigated the structural dynamics of HSA in the presence of this compound and myristate. The findings confirmed that this compound serves as an effective probe for studying weak fatty acid binding sites on HSA .
  • ZAG Interaction Analysis : Another research effort focused on how this compound interacts with ZAG under varying conditions. This study revealed the competitive nature of lipid binding and highlighted the significance of specific amino acid residues in mediating these interactions .

Q & A

Basic Research Questions

Q. How is DAUDA used to measure fatty acid binding affinity in protein-ligand studies?

this compound's fluorescence is quenched upon binding to fatty acid-binding proteins (FABPs). Researchers quantify binding affinity by monitoring fluorescence changes during competitive displacement assays. For example, fixed this compound concentrations are titrated with varying protein concentrations, and data are fit to quadratic binding equations to calculate dissociation constants (Kd). Reverse titrations (e.g., 0.05 µM this compound with 0–1.7 µM FABP1) and singular value decomposition (SVD) are used to isolate bound vs. free this compound signals . Software like GraphPad Prism is employed for curve fitting and parameter optimization .

Q. What experimental parameters influence this compound's fluorescence in binding assays?

Key parameters include:

  • Fatty acid structure : Displacement efficiency increases with longer fatty acid chains and higher unsaturation (e.g., myristic acid vs. arachidonic acid) .
  • Protein mutations : Amino acid substitutions (e.g., M20T in Sm14) alter binding kinetics, as seen in fluorescence quenching and displacement assays .
  • Ligand competition : Ternary complexes (e.g., this compound-diclofenac-FABP1) modulate fluorescence spectra, requiring SVD to deconvolute overlapping signals .

Q. What controls are essential in this compound-based competitive displacement assays?

  • Buffer controls to account for background fluorescence.
  • Free this compound spectra (λmax = 559 nm) to distinguish from bound this compound (λmax = 509 nm) .
  • Delipidated proteins to ensure binding sites are unoccupied .
  • Validation with known ligands (e.g., oleic acid) to confirm displacement behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound binding data when multiple ligands are present?

Non-specific binding and ternary complexes complicate data interpretation. Strategies include:

  • Two-site binding models : Fit displacement data using software like GraphPad Prism to distinguish high- and low-affinity sites (e.g., Kd,1 = 0.2 µM and Kd,2 = 10.7 µM for FABP1) .
  • Fluorescence lifetime analysis : Deconvolute steady-state fluorescence into components (e.g., 22.5 ns for bound this compound vs. 3.8 ns for free this compound) to identify specific vs. non-specific interactions .
  • Native mass spectrometry (MS) : Confirm stoichiometry (e.g., 1:1 or 2:1 this compound:FABP1 complexes) and rule out artifactual binding .

Q. What strategies confirm the presence of multiple this compound binding sites on FABP1?

  • Forward titrations : Use excess this compound (0–12.7 µM) with fixed FABP1 (0.3 µM). Lack of saturation suggests multiple binding sites .
  • SVD analysis : Identify spectral components (e.g., bound vs. free this compound) and validate with native MS, which detects mass shifts (+434 Da for 1:1, +868 Da for 2:1 complexes) .
  • Numerical simulations : Fit sequential two-site binding models to fluorescence data, fixing Kd,1 and optimizing Kd,2 .

Q. How do amino acid mutations in FABP affect this compound binding kinetics?

Site-directed mutagenesis (e.g., F3W, F18W, C69W in rat FABP) reveals structural insights:

  • Fluorescence quenching : 2-bromopalmitate reduces F18W mutant fluorescence, indicating proximity of the fatty acid carboxylate to Trp18 .
  • Energy transfer studies : this compound's dansyl group is equidistant from mutated residues, confirming its position within the FABP β-barrel .
  • Denaturation assays : Urea-induced unfolding highlights stability differences between mutants, correlating with ligand-binding efficiency .

Q. How to address background fluorescence interference in this compound assays?

  • SVD deconvolution : Separate bound and free this compound signals using basis spectra (e.g., this compound-FABP1 vs. This compound in buffer) .
  • Lifetime-resolved measurements : Discriminate short-lived scatter (0.5–0.58 ns) from long-lived bound species (22.5 ns) .
  • Competitive displacement with inert ligands : Use non-fluorescent competitors (e.g., myristic acid) to validate specific binding .

Q. Methodological Considerations

  • Data Analysis Tools : GraphPad Prism for logistic curve fitting , COPASI for kinetic simulations .
  • Instrumentation : Time-resolved fluorometers for lifetime analysis , native MS for stoichiometry validation .
  • Best Practices : Always use delipidated proteins, include scatter controls, and validate findings with orthogonal techniques (e.g., crystallography or docking studies) .

Propriétés

IUPAC Name

11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGVMDMVJGHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223302
Record name 11-(Dansylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73025-02-2
Record name 11-(Dansylamino)undecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(Dansylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid
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